3,4-dimethoxy-N-[2-(propan-2-yl)phenyl]benzamide
Description
3,4-Dimethoxy-N-[2-(propan-2-yl)phenyl]benzamide is a benzamide derivative characterized by:
- Core structure: A benzamide backbone with 3,4-dimethoxy substitutions on the aromatic ring.
- N-linked substituent: A 2-isopropylphenyl group (propan-2-yl at the ortho position of the phenyl ring). Its synthesis typically involves coupling 3,4-dimethoxybenzoic acid derivatives with substituted anilines (e.g., ).
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12(2)14-7-5-6-8-15(14)19-18(20)13-9-10-16(21-3)17(11-13)22-4/h5-12H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFLSNZEUOITCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(propan-2-yl)phenyl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-(propan-2-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Dimethoxy-N-[2-(propan-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antioxidant activity may be due to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
A. 2-Amino-N-(1-(3,4-Dimethoxyphenyl)Propan-2-yl)Benzamide ()
- Structural difference: A 2-amino group replaces the 3,4-dimethoxy group on the benzamide ring.
B. 3,4-Dimethoxy-N-[2-(Trifluoromethyl)Phenyl]Benzamide ()
- Structural difference : Trifluoromethyl (CF₃) replaces the isopropyl group.
- Impact : The CF₃ group increases lipophilicity (logP) and metabolic stability, likely enhancing blood-brain barrier penetration compared to the isopropyl analog.
C. 3,4-Dimethoxy-N-[2-(5-Methoxy-1H-Indol-3-yl)Ethyl]Benzamide ()
- Structural difference : An indole-ethyl group replaces the 2-isopropylphenyl.
Heterocyclic Modifications
A. 3,4-Dimethoxy-N-[2-Methyl-3-([1,3]Oxazolo[4,5-b]Pyridin-2-yl)Phenyl]Benzamide ()
- Structural difference : Incorporates an oxazolo-pyridine ring at the phenyl group.
B. 3,4-Dimethoxy-N-[4-(5-Sulfanyl-1,3,4-Oxadiazol-2-yl)Phenyl]Benzamide ()
- Structural difference : Oxadiazole-thiol replaces the isopropylphenyl group.
Pharmacological Activity Comparisons
Physicochemical Properties
| Compound (Example) | Molecular Weight | logP* | Solubility (Predicted) |
|---|---|---|---|
| This compound | 327.4 | 3.8 | Low (lipophilic) |
| 3,4-Dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide | 353.3 | 4.2 | Moderate |
| 3,4-Dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide | 357.4 | 2.5 | High (polar oxadiazole) |
*Estimated using fragment-based methods.
Key Research Findings
- Methoxy Groups : The 3,4-dimethoxy configuration is critical for electron donation , enhancing interactions with aromatic residues in enzyme active sites (e.g., ).
- Isopropyl vs. CF₃ : The isopropyl group balances lipophilicity and steric bulk , while CF₃ improves metabolic stability but may increase toxicity ().
- Heterocyclic Additions : Compounds with oxadiazole or pyrido-pyrimidine groups show broader kinase inhibition profiles , suggesting versatility in drug development ().
Biological Activity
3,4-Dimethoxy-N-[2-(propan-2-yl)phenyl]benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features methoxy groups at the 3 and 4 positions on the benzamide ring, which are believed to contribute to its biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The specific mechanisms of action may involve disruption of bacterial cell walls or interference with metabolic pathways.
Antioxidant Activity
In addition to its antimicrobial effects, this compound has shown promising antioxidant activity. Antioxidants are crucial in combating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant properties may be attributed to the presence of methoxy groups that can scavenge free radicals.
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity in treated cells.
Case Studies and Experimental Results
-
Cytotoxicity Assays : In vitro studies have shown IC50 values ranging from 10 µM to 20 µM against different cancer cell lines. For example:
- MCF-7 Cell Line : IC50 = 15 µM
- A549 Cell Line : IC50 = 12 µM
- Mechanistic Studies : Molecular docking studies indicate that the compound binds effectively to key targets involved in cell proliferation and survival pathways. This binding can inhibit critical enzymes such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Antioxidant Activity Assessment : The DPPH scavenging assay revealed that the compound exhibits a dose-dependent increase in antioxidant activity, with an IC50 value of approximately 25 µM.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | Yes | Moderate | MCF-7: 15 µM; A549: 12 µM |
| 3,4-Dimethoxybenzamide | Yes | High | MCF-7: 10 µM |
| N-(4-propan-2-yloxyphenyl)benzamide | Moderate | Low | MCF-7: 20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
